Styryl(3,4-dichlorophenyl) sulfone
Description
Styryl(3,4-dichlorophenyl) sulfone is a sulfone derivative characterized by a styryl group (a vinyl benzene moiety) and a 3,4-dichlorophenyl group bonded to a sulfonyl functional group (SO₂). Its structure can be represented as C₆H₅–CH=CH–SO₂–C₆H₃Cl₂, where the sulfonyl bridge connects the styryl and 3,4-dichlorophenyl substituents.
Properties
Molecular Formula |
C14H10Cl2O2S |
|---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
1,2-dichloro-4-[(E)-2-phenylethenyl]sulfonylbenzene |
InChI |
InChI=1S/C14H10Cl2O2S/c15-13-7-6-12(10-14(13)16)19(17,18)9-8-11-4-2-1-3-5-11/h1-10H/b9-8+ |
InChI Key |
DORJFJJMBYRUAP-CMDGGOBGSA-N |
SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Neuroprotective Effects
Neuroprotection : Recent studies have shown that styryl sulfones can provide neuroprotective effects against neurotoxic agents. A novel class of styryl sulfones was synthesized, demonstrating significant protection against MPP+-induced toxicity in mesencephalic neurons. The compound 4d exhibited the most potent neuroprotective activity, inhibiting neuronal injury in a dose-dependent manner .
Case Study : In a controlled experiment, mesencephalic neurons were exposed to MPP+ at varying concentrations, revealing that treatment with styryl sulfone compounds significantly enhanced cell viability compared to untreated controls. The results indicated a concentration-dependent protective effect, with 4d showing up to 94% inhibition of nitric oxide production at higher doses .
Antimicrobial Activity
Antibacterial Properties : Styryl sulfones have been investigated for their antibacterial activities. A study highlighted that certain sulfone derivatives exhibit potent antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial activity .
Data Table: Antibacterial Efficacy
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 111 | Staphylococcus aureus | 10 |
| 111 | Escherichia coli | 10 |
| 119 | Staphylococcus aureus | 0.39-0.78 |
This table summarizes the minimum inhibitory concentrations (MIC) of selected compounds against common bacterial strains, demonstrating the potential of styryl sulfones in combating bacterial infections .
Agricultural Applications
Fungicidal Activity : Styryl sulfones containing oxadiazole moieties have shown promising antifungal properties against plant pathogens. In one study, several sulfone derivatives were synthesized and tested against Botrytis cinerea, a common fungal pathogen in agriculture. Compounds such as 5d , 5e , and 5f exhibited significant antifungal activity with EC50 values ranging from 5.21 µg/mL to 21.00 µg/mL .
Case Study : The efficacy of these compounds was compared to commercial fungicides, revealing that some styryl sulfone derivatives performed better than existing treatments. This suggests their potential as lead compounds for developing new agrochemicals.
Material Science
Polymer Production : Styryl(3,4-dichlorophenyl) sulfone is utilized as a precursor in synthesizing high-performance polymers such as polysulfones and polyethersulfones. These materials are valued for their thermal stability and mechanical strength, making them suitable for various industrial applications .
Comparison with Similar Compounds
Key Findings:
Steric Control : Phenyl substituents significantly slow bromine addition due to shielding of the reaction site, whereas methyl groups allow faster rates .
Electronic Influence : Electron-withdrawing groups (e.g., Cl) may enhance electrophilic attack on the double bond, but steric bulk in 3,4-dichlorophenyl likely counterbalances this, leading to moderate reactivity compared to methyl and phenyl analogs.
Isomer Formation: All tested styryl sulfones produce a 1:1 mixture of erythro and threo diastereomers, indicating a stepwise (non-cyclic) addition mechanism .
Preparation Methods
Reaction Conditions and Catalytic System
The copper-catalyzed C–H sulfenylation of alkenes provides direct access to vinyl sulfides, which are subsequently oxidized to sulfones. Optimal conditions involve Cu(OTf)₂ (10 mol%), I₂ (1.0 equiv), and DMSO as the solvent at 120°C under air. A screen of catalysts (Table 1) demonstrated Cu(OTf)₂’s superiority over FeCl₃ (33% yield) and PdCl₂ (39% yield), achieving 73% yield when using excess styrene derivative (2.0 equiv).
Table 1: Catalyst Screening for Vinyl Sulfide Synthesis
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Cu(OTf)₂ | DMSO | 73 |
| PdCl₂ | DMSO | 39 |
| FeCl₃ | DMSO | 33 |
| CuBr | DMF | 27 |
Procedure for Vinyl Sulfide Intermediate
In a flame-dried Schlenk tube, 3,4-dichlorothiophenol (0.5 mmol), styrene (1.0 mmol), Cu(OTf)₂ (18.1 mg), and I₂ (127 mg) are stirred in DMSO (2 mL) at 120°C for 6 hours. Post-reaction workup involves extraction with ethyl acetate, washing with Na₂S₂O₃ (to remove residual I₂), and column chromatography (hexane/EtOAc) to isolate the vinyl sulfide.
Oxidation to Styryl Sulfone
The sulfide intermediate (1 mmol) is dissolved in glacial acetic acid (5 mL), treated with 30% H₂O₂ (0.54 mL), and stirred at room temperature for 16 hours. Quenching with ice water precipitates the sulfone, which is filtered and dried to yield 91% pure product. NMR analysis confirms the trans-configuration of the styryl group (δ 6.59 ppm, J = 1.1 Hz for vinylic proton).
Sulfonium Salt Intermediate Route
Synthesis of Styryl Sulfonium Triflates
Styryl sulfonium salts serve as versatile precursors for sulfones. A representative procedure involves reacting 3,4-dichlorophenyl sulfoxide (1.1 equiv) with styrene (1.0 equiv) in DCM at −40°C under argon, followed by Tf₂O (1.1 equiv) addition. After warming to 0°C, the mixture is concentrated, and the sulfonium salt is precipitated with ether (88% yield).
Key Characterization Data for Sulfonium Salt
Oxidation to Sulfone
The sulfonium salt is treated with H₂O₂ in acetic acid (as in Section 1.3) or alternative oxidants like m-CPBA. This step proceeds via nucleophilic displacement at sulfur, replacing the triflate group with an oxygen atom.
Pummerer Reaction-Based Synthesis
Sulfoxide Activation and Rearrangement
The Pummerer reaction enables sulfoxide-to-sulfone conversion through electrophilic activation. Treating 3,4-dichlorophenyl sulfoxide with Tf₂O generates a thionium ion intermediate, which undergoes nucleophilic attack by styrene. Subsequent oxidation with H₂O₂ yields the sulfone.
Stereochemical Outcomes
The Pummerer pathway preserves stereochemistry at sulfur during acetate transfer, as demonstrated by chiral sulfoxides producing enantiomerically enriched sulfones. This method is advantageous for synthesizing optically active styryl sulfones.
Comparative Analysis of Methods
Table 2: Method Comparison for Styryl(3,4-Dichlorophenyl) Sulfone Synthesis
| Method | Yield (%) | Stereocontrol | Key Advantage |
|---|---|---|---|
| Cu-Mediated Sulfenylation | 73 | High (trans) | Direct C–S bond formation |
| Sulfonium Salt Oxidation | 88 | Moderate | Modular aryl-group variation |
| Pummerer Reaction | 65 | High | Chiral sulfoxide compatibility |
The copper-mediated route offers the highest efficiency for simple substrates, while sulfonium salts allow diversification of the styryl moiety. The Pummerer method is preferred for stereoselective synthesis but requires preformed sulfoxides.
Scalability and Practical Considerations
-
Copper Method : Air-tolerant conditions facilitate large-scale reactions, but Cu(OTf)₂’s cost may limit industrial use.
-
Sulfonium Route : Requires anhydrous conditions and low temperatures (−40°C), increasing operational complexity.
-
Oxidation Step : H₂O₂ in acetic acid is scalable and avoids metal-based oxidants, ensuring greener synthesis .
Q & A
What are the common synthetic routes for Styryl(3,4-dichlorophenyl) sulfone, and what challenges arise during its preparation?
Basic Research Question
this compound is synthesized via dehydrochlorination of β,β-dichloroethyl sulfone precursors, as described in U.S. Patent 3,242,041 . A critical challenge is the formation of undesired isomers (e.g., 2,4′- and 3,4′-dichlorodiphenyl sulfone) due to competing reaction pathways during sulfonation of chlorobenzenesulfonic acids. For example, a reaction at 190°C in sulfuric acid yielded 94.5% 3,4′-isomer and only 3.3% 4,4′-isomer . Isolation of the desired isomer requires iterative crystallization from alcohols, which complicates scalability .
How do steric effects influence the reactivity of this compound in halogenation reactions?
Advanced Research Question
Steric hindrance from the 3,4-dichlorophenyl group significantly impacts bromine addition kinetics. In methyl styryl sulfone, bromine addition proceeds rapidly due to minimal steric shielding, yielding a mixture of erythro and threo stereoisomers. In contrast, phenyl styryl sulfone exhibits slower kinetics, attributed to shielding by the bulky aryl group, which restricts access to the reactive vinyl site . Computational modeling using scaled molecular structures supports this mechanistic interpretation .
What methodologies are effective for separating and purifying this compound isomers?
Basic Research Question
Isomer separation relies on differential solubility in polar solvents. For example, crystallization from ethanol or methanol selectively precipitates the 4,4′-isomer, achieving >99% purity for polymerization-grade applications . HPLC with reverse-phase columns (C18) and UV detection at 254 nm can resolve isomers, with retention times varying by ~2 minutes due to differences in hydrophobicity .
How can surface-enhanced Raman spectroscopy (SERS) improve detection limits for trace analysis of this compound?
Advanced Research Question
SERS using gold nanoparticles (AuNPs) enhances sensitivity for detecting this compound at concentrations as low as 0.05 mg/L. The 748 cm⁻¹ Raman peak, assigned to symmetric S=O stretching, provides a linear response (R² = 0.9928) across 0.05–10 mg/L. Validation with HPLC showed 85.2–93.4% recovery rates, making SERS a rapid alternative for monitoring migration from polymer matrices like polyphenylene sulfone (PPSU) .
What is the environmental persistence and bioaccumulation potential of this compound?
Advanced Research Question
The compound exhibits high bioconcentration potential (BCF = 200) due to its log Kow of 3.9, indicating a propensity to accumulate in aquatic organisms . Soil mobility is limited (estimated Koc = 7,600), classifying it as immobile in most environmental matrices . Degradation pathways remain uncharacterized, necessitating further studies on photolysis or microbial breakdown.
What biological interactions or metabolic transformations are associated with this compound?
Advanced Research Question
In vivo studies identify 1-(3,4-dichlorophenyl)-urea as a primary metabolite, detected in human biomonitoring assays . This metabolite correlates with age-dependent exposure patterns in children, suggesting prolonged biological retention . Interaction studies with cytochrome P450 enzymes are lacking but critical for elucidating detoxification mechanisms.
How does the electronic nature of substituents affect the sulfone group's reactivity in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing 3,4-dichlorophenyl group enhances the sulfone’s electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at the para position. Comparative kinetic studies with fluorinated analogs (e.g., 3,5-difluorophenyl sulfone) show slower reaction rates due to reduced electron deficiency, highlighting the role of halogen electronegativity in directing reactivity .
What crystallographic data are available for structurally related sulfone derivatives?
Basic Research Question
Single-crystal X-ray diffraction studies of analogs like 4-allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate reveal key structural parameters: S–O bond lengths of ~1.43 Å and dihedral angles of 85–90° between aryl rings, consistent with steric and electronic constraints . These data aid in modeling reaction intermediates and designing sulfone-based ligands.
What quality control standards are recommended for synthesizing high-purity this compound?
Basic Research Question
Purity >98% (GC) is achievable via recrystallization and vacuum sublimation. Regulatory guidelines (e.g., GB 31604.1-2015) mandate testing for residual isomers and chlorobenzenesulfonic acid byproducts using GC-MS or HPLC-UV . Batch-specific certificates of analysis should report isomer ratios and heavy metal contaminants (e.g., Pb <1 ppm) .
Are there computational models predicting the compound’s interaction with biological targets?
Advanced Research Question
QSAR models predict moderate affinity for fungal cytochrome b targets (binding energy ≈ -8.2 kcal/mol), aligning with its use as a fungicide precursor . Docking simulations with human serum albumin suggest hydrophobic interactions via the dichlorophenyl moiety, which may influence pharmacokinetics . Experimental validation via isothermal titration calorimetry (ITC) is ongoing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
